1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Lipophilicity Drug-likeness Physicochemical profiling

This N-acylpiperidine ether features a 3-bromopyridin-2-yl-oxy group for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and a 4-fluorophenylacetyl moiety providing a metabolic soft-spot blockade and a 19F NMR handle for quantitative CNS penetration studies. With an XLogP3 of 3.6 and zero HBD, it sits near the CNS MPO sweet spot—ideal as a late-stage diversification scaffold in parallel synthesis or as an SAR anchor for GPCR-targeted libraries. The bifunctional architecture also suits PROTAC degrader elaboration.

Molecular Formula C18H18BrFN2O2
Molecular Weight 393.256
CAS No. 1448126-37-1
Cat. No. B2388982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
CAS1448126-37-1
Molecular FormulaC18H18BrFN2O2
Molecular Weight393.256
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H18BrFN2O2/c19-16-2-1-9-21-18(16)24-15-7-10-22(11-8-15)17(23)12-13-3-5-14(20)6-4-13/h1-6,9,15H,7-8,10-12H2
InChIKeyYUEKTEFNCZJWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 1448126-37-1): Core Physicochemical Identity and Chemical Class Context


1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 1448126-37-1, PubChem CID 71799474) is a synthetic small molecule belonging to the N-acylpiperidine ether chemotype, characterized by a 3-bromopyridin-2-yl-oxy substituent at the piperidine 4-position and a 4-fluorophenylacetyl amide moiety [1]. Its molecular formula is C18H18BrFN2O2 with a molecular weight of 393.2 g/mol, a computed XLogP3 of 3.6, zero hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds [1]. The compound is catalogued as a research chemical and potential building block for medicinal chemistry programs; the 3-bromopyridine moiety provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the 4-fluorophenyl group introduces metabolic stability through fluorine substitution at a position typically susceptible to oxidative metabolism [1][2]. Critically, no curated bioactivity data (IC50, Ki, EC50) are currently deposited in authoritative public databases such as ChEMBL or BindingDB for this specific compound; this distinguishes it from more extensively profiled analogs within the broader piperidine-ether structural class and represents the core evidence gap that quantitative comparative analysis must address [1].

Why Generic Substitution Fails for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone: The Bromine Positional Isomer Problem


Within the piperidine-ether chemotype, compounds sharing the 4-((halopyridinyl)oxy)piperidine scaffold can exhibit profound differences in reactivity, binding orientation, and metabolic fate depending on the halogen identity, its ring position, and the nature of the N-acyl substituent. For this compound, the bromine atom is located at the 3-position of the pyridine ring, adjacent to the ether oxygen at position 2—a substitution pattern that places the sterically demanding bromine atom in close proximity to the piperidine-ether linkage, potentially constraining the conformational freedom of the pyridine ring relative to analogs brominated at the 4-, 5-, or 6-positions [1]. The 4-fluorophenylacetyl group further distinguishes this compound from close analogs bearing phenoxyacetyl (CAS 1448062-97-2), naphthylacetyl (CAS 1448062-94-9), or thiophene-acetyl substituents; the 4-fluorophenyl moiety eliminates the additional ether oxygen found in phenoxyacetyl analogs, thereby altering hydrogen-bonding capacity (zero HBD, four HBA for the target compound vs. five HBA for the 2-fluorophenoxy analog) and lipophilicity [1][2]. Generic substitution among the 1448xxx-series analogs without accounting for these differences would risk altered target engagement, divergent pharmacokinetic profiles, and incompatibility with downstream synthetic sequences that exploit the 3-bromopyridine as a cross-coupling partner [1][3].

Quantitative Comparative Evidence for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone: Head-to-Head and Cross-Study Differentiation


Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count Versus the Closest Phenoxyacetyl Analog

The target compound has a computed XLogP3 of 3.6 and four hydrogen-bond acceptors (HBA), compared with the closest catalogued analog 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone (CAS 1448062-97-2), which has a molecular weight of 409.2 g/mol (vs. 393.2 g/mol), contains an additional ether oxygen (five HBA total), and incorporates the fluorine atom at the 2-position of the phenoxy ring rather than the 4-position of a phenylacetyl group [1][2]. The replacement of the phenoxyacetyl moiety with a phenylacetyl group in the target compound reduces the HBA count by one and increases lipophilicity, as the additional methylene spacer eliminates the electron-withdrawing inductive effect that the phenoxy oxygen exerts on the carbonyl in the analog [2]. These differences are relevant because HBA count and XLogP3 are core components of Lipinski's Rule of Five and central nervous system multiparameter optimization (CNS MPO) scoring; the target compound's profile places it closer to the center of oral drug-like chemical space compared to the more polar phenoxyacetyl analog [3].

Lipophilicity Drug-likeness Physicochemical profiling

Bromine Substitution Topology: 3-Position Versus Alternative Halogen Regioisomers in the Pyridine Ring

This compound bears a bromine atom at the 3-position of the pyridine ring, ortho to the ether oxygen at position 2. This 2-oxy-3-bromo substitution pattern creates a sterically congested environment around the ether linkage, as the bromine van der Waals radius (1.85 Å) projects into the same spatial quadrant as the piperidine ring [1]. In contrast, analogs with bromine at the 5-position (e.g., 5-bromopyridin-2-yl-oxy-piperidine derivatives catalogued in the 1448xxx series) place the halogen distal to the ether linkage, permitting greater rotational freedom of the pyridine ring [2]. The 3-bromo position is also electronically distinct: in palladium-catalyzed cross-coupling reactions, oxidative addition at the 3-position of a 2-alkoxypyridine is modulated by the electron-donating resonance effect of the ortho oxygen, which can retard or accelerate coupling depending on the catalytic system employed [3]. This position-specific electronic effect may be leveraged for chemoselective serial functionalization strategies that are not accessible with 4-, 5-, or 6-bromo regioisomers [3].

Regiochemistry Cross-coupling Structure-activity relationship

Fluorine Substitution Architecture: 4-Fluorophenylacetyl Versus Non-Fluorinated or Differently Fluorinated Analogs

The target compound incorporates a single fluorine atom at the para-position of the phenylacetyl group. Para-fluorination of the phenyl ring is a well-established medicinal chemistry strategy to block CYP450-mediated oxidative metabolism at the phenyl 4-position, which is often the primary site of hydroxylation for unsubstituted phenyl rings [1]. Analogs in the 1448xx series that replace the 4-fluorophenyl group with naphthalen-1-yl (CAS 1448062-94-9) or thiophen-2-yl groups lack this metabolic shielding and introduce different aromatic electronics and steric profiles. The 4-fluorophenyl group provides a Hammett σp value of +0.06 (essentially electronically neutral), compared with the electron-rich thiophene (σm ≈ −0.05) or the extended π-surface of naphthalene, which alters both the electron density at the amide carbonyl and the overall molecular shape [2]. Furthermore, ¹⁹F NMR-active fluorine provides a non-invasive analytical handle for monitoring compound concentration in biological matrices such as plasma and tissue homogenates, a practical advantage over non-fluorinated analogs [3].

Metabolic stability Fluorine medicinal chemistry CYP450 oxidation

Rotatable Bond Count and Molecular Flexibility Versus Naphthyl and Carboxamide Analogs

The target compound has four rotatable bonds as computed by PubChem, arising from the piperidine-ether linkage (C–O), the piperidine-amide bond (N–C(O)), the acetyl methylene (C–C), and the phenyl-acetyl bond (C–C) [1]. In comparison, analogs such as 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone (CAS 1448062-94-9) have a similar rotatable bond count but incorporate a bulkier, more rigid naphthalene group that restricts conformational sampling; carboxamide analogs (e.g., 4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide) introduce a urea-like partial double-bond character (C–N bond rotation barrier ~15–20 kcal/mol) that further reduces accessible conformations [2]. Fewer effective rotatable bonds in the target compound relative to the carboxamide analog may translate to a more favorable entropic profile upon target binding, as each frozen rotatable bond incurs an estimated entropy penalty of approximately 0.5–1.0 kcal/mol (TΔS at 298 K) [3]. However, this is a class-level inference; no direct binding entropy measurements are available for this specific compound [3].

Conformational analysis Ligand efficiency Molecular flexibility

Recommended Application Scenarios for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone Based on Comparative Evidence


Diversity-Oriented Synthesis Library Scaffold Exploiting Chemoselective 3-Bromo Cross-Coupling

The 3-bromopyridine moiety provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at a position electronically modulated by the ortho-ether oxygen. This compound is best deployed as a late-stage diversification scaffold in parallel synthesis libraries where the 3-bromo position is functionalized with aryl, heteroaryl, or amine coupling partners, while the 4-fluorophenylacetyl group and piperidine-ether linkage remain invariant. The 3-bromo regioisomer offers chemoselectivity advantages over 5- or 6-bromo analogs when sequential coupling strategies are required [1][2].

Physicochemical Probe for CNS Drug-like Chemical Space Exploration

With an XLogP3 of 3.6, molecular weight of 393.2, zero HBD, and four HBA, this compound resides near the centroid of optimal CNS drug-like property space as defined by CNS MPO scoring. It is suitable as a physicochemical probe in CNS penetration studies, particularly where the ¹⁹F NMR handle facilitates quantitative brain-to-plasma ratio determination via ¹⁹F NMR spectroscopy or fluorine-specific LC-MS methods. This analytical advantage is absent in non-fluorinated analogs [1][3].

Structure-Activity Relationship (SAR) Anchor Point for Piperidine-Ether Chemotype Optimization

The combination of the 3-bromopyridin-2-yl-oxy scaffold with a 4-fluorophenylacetyl amide represents a specific chemotype intersection that can serve as an SAR anchor point. For programs exploring piperidine-ether derivatives as receptor ligands (e.g., GPCR targets such as CXCR3, CCR3, or GPR35 where related pyridyl-piperidine chemotypes have shown activity), this compound provides a defined structural reference for systematically varying the halogen position, the N-acyl substituent, and the ether linkage. The para-fluorine provides a metabolic soft spot blockade that non-fluorinated anchor compounds lack [1][2].

Building Block for Fragment-Based and PROTAC Linker Chemistry

The bifunctional architecture—a halogenated heteroaryl ether at one terminus and a fluorinated aryl amide at the other, connected by a flexible piperidine linker—makes this compound a candidate building block for elaborating into bifunctional degrader molecules (PROTACs). The 3-bromopyridine can serve as an E3 ligase ligand attachment point via cross-coupling, while the 4-fluorophenyl group can be further functionalized for target protein ligand conjugation. The four-rotatable-bond linker provides sufficient conformational flexibility for induced ternary complex formation, a requirement for efficient ubiquitination [1][3].

Quote Request

Request a Quote for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.